4-Chloro-3-nitrophenylpropanal

Description

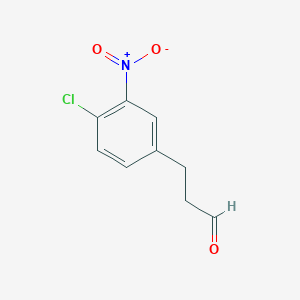

4-Chloro-3-nitrophenylpropanal (C₉H₈ClNO₃) is an aromatic aldehyde featuring a phenyl ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position, attached to a propanal backbone.

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

3-(4-chloro-3-nitrophenyl)propanal |

InChI |

InChI=1S/C9H8ClNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h3-6H,1-2H2 |

InChI Key |

JWBLLZZWZQCTGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCC=O)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitrophenylpropanal typically involves the nitration of 4-chlorobenzaldehyde followed by a series of reactions to introduce the propanal group. One common method involves the following steps:

Nitration: 4-Chlorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzaldehyde.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Formylation: The amino group is then converted to an aldehyde group through formylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrophenylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Chloro-3-nitrobenzoic acid.

Reduction: 4-Chloro-3-aminophenylpropanal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitrophenylpropanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrophenylpropanal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Functional Group Variations

Compound 1 : 3-[(4-Chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-1-propanone (C₁₆H₁₄ClN₂O₃)

- Key Differences: Functional Groups: Contains a ketone (-CO-) and an amino (-NH-) group instead of an aldehyde (-CHO). Structure: The propanal chain is replaced by a propanone backbone with an amino linkage to the aromatic ring.

- Implications: The ketone group enhances stability compared to aldehydes, reducing susceptibility to oxidation. The amino group may enable participation in hydrogen bonding or serve as a site for further functionalization (e.g., amidation).

- Applications: Potential use in pharmaceutical synthesis due to its hybrid structure.

Compound 2 : 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (C₉H₈NO₅)

- Key Differences :

- Functional Groups : Replaces the aldehyde with a carboxylic acid (-COOH) and substitutes chlorine with a hydroxyl (-OH) group.

- Substituents : Hydroxy at 4-position, nitro at 3-position.

- Implications: The carboxylic acid group increases acidity (pKa ~4-5) and solubility in polar solvents.

- Applications : Likely used in synthesizing bioactive molecules or polymers.

Compound 3 : 1-(4-Chlorophenyl)-3-(2-nitrophenyl)propane-1,2-dione (C₁₅H₁₀ClNO₄)

- Key Differences :

- Functional Groups : Features two ketone groups (dione) instead of an aldehyde.

- Substituents : Nitro group at the 2-position (vs. 3-position in the target compound).

- Implications: The dione structure facilitates keto-enol tautomerism, enhancing reactivity in condensation reactions. The nitro group’s position alters electronic effects on the aromatic ring, directing electrophilic substitutions to specific sites.

- Applications : Crystalline structure (validated via X-ray diffraction ) suggests utility in materials science.

Substituent Position and Electronic Effects

- Nitro Group Position :

- In 4-Chloro-3-nitrophenylpropanal, the nitro group at the 3-position creates meta-directing effects, while in Compound 3, the 2-nitro group (ortho) increases steric hindrance and polarizability.

- Chloro vs. Hydroxy Substitution :

- Chloro (electron-withdrawing) in the target compound reduces electron density on the ring, while hydroxy (electron-donating) in Compound 2 increases it, altering reaction pathways.

Physicochemical Properties and Reactivity

Biological Activity

4-Chloro-3-nitrophenylpropanal, a compound with significant biological implications, has garnered attention for its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.63 g/mol. The compound features a propanal backbone substituted with a chloro group and a nitro group on the phenyl ring, which significantly influences its reactivity and biological activity.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Nitro Group Reduction : The nitro group can be enzymatically reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Enzyme Interaction : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, possibly through disruption of their cell membranes or metabolic processes.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

These results suggest that the compound is particularly effective against E. coli, indicating its potential as an antimicrobial agent.

Case Study: Bioremediation Potential

Research conducted on the degradation of related compounds has shown that certain bacteria can utilize derivatives of this compound as carbon sources. For instance, a study isolated a strain of Pseudomonas sp. capable of degrading 4-chloro-3-nitrophenol (a related compound) in contaminated environments. This bacterium demonstrated chemotaxis toward the compound and was able to mineralize it effectively, releasing chloride and nitrite ions as byproducts .

Applications in Drug Development

The structural characteristics of this compound make it a valuable intermediate in organic synthesis and drug development. Its ability to engage in various chemical reactions—such as oxidation and reduction—allows for the creation of diverse derivatives with tailored biological activities.

Potential Drug Derivatives

Research has focused on synthesizing derivatives that enhance the biological activity or reduce toxicity. For example:

- Oxidized Derivatives : By oxidizing the aldehyde group to a carboxylic acid, researchers have created compounds with enhanced solubility and potentially improved pharmacokinetic properties.

- Substituted Amines : Reducing the nitro group to an amine has led to derivatives with increased potency against specific bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.